Cas no 874009-26-4 (1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one)
1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one Chemical and Physical Properties
Names and Identifiers
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- 1-bromo-3-(4-methylbenzenesulfonyl)propan-2-one
- 1-bromo-3-[(4-methylbenzene)sulfonyl]propan-2-one
- NE49016
- 1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one
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- MDL: MFCD19686304
- Inchi: 1S/C10H11BrO3S/c1-8-2-4-10(5-3-8)15(13,14)7-9(12)6-11/h2-5H,6-7H2,1H3
- InChI Key: RPOCRPNTKMHXCC-UHFFFAOYSA-N
- SMILES: BrCC(CS(C1C=CC(C)=CC=1)(=O)=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 310
- Topological Polar Surface Area: 59.6
1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B816725-10mg |
1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one |
874009-26-4 | 10mg |
$ 50.00 | 2022-04-01 | ||
| TRC | B816725-50mg |
1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one |
874009-26-4 | 50mg |
$ 135.00 | 2022-04-01 | ||
| TRC | B816725-100mg |
1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one |
874009-26-4 | 100mg |
$ 210.00 | 2022-04-01 | ||
| Enamine | EN300-81600-0.05g |
1-bromo-3-(4-methylbenzenesulfonyl)propan-2-one |
874009-26-4 | 93% | 0.05g |
$86.0 | 2023-09-02 | |
| Enamine | EN300-81600-0.1g |
1-bromo-3-(4-methylbenzenesulfonyl)propan-2-one |
874009-26-4 | 93% | 0.1g |
$129.0 | 2023-09-02 | |
| Enamine | EN300-81600-0.25g |
1-bromo-3-(4-methylbenzenesulfonyl)propan-2-one |
874009-26-4 | 93% | 0.25g |
$183.0 | 2023-09-02 | |
| Enamine | EN300-81600-0.5g |
1-bromo-3-(4-methylbenzenesulfonyl)propan-2-one |
874009-26-4 | 93% | 0.5g |
$342.0 | 2023-09-02 | |
| Enamine | EN300-81600-1.0g |
1-bromo-3-(4-methylbenzenesulfonyl)propan-2-one |
874009-26-4 | 93% | 1.0g |
$457.0 | 2023-02-12 | |
| Enamine | EN300-81600-2.5g |
1-bromo-3-(4-methylbenzenesulfonyl)propan-2-one |
874009-26-4 | 93% | 2.5g |
$894.0 | 2023-09-02 | |
| Enamine | EN300-81600-5.0g |
1-bromo-3-(4-methylbenzenesulfonyl)propan-2-one |
874009-26-4 | 93% | 5.0g |
$1322.0 | 2023-02-12 |
1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Daniel Messmer,Stefan Salentinig,Jakob Heier Nanoscale, 2019,11, 6929-6938
Additional information on 1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one
1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one
1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one (CAS No: 874009-26-4) is a highly specialized organic compound with significant applications in the field of chemical synthesis and pharmaceutical research. This compound is characterized by its unique structure, which combines a bromine atom, a sulfonyl group, and a ketone functional group. The presence of these functional groups makes it an ideal candidate for various chemical transformations and reactions.
The molecular structure of 1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one is composed of a central propanone backbone (a three-carbon chain with a ketone group at the second position). At the third position of this backbone, there is a sulfonyl group attached to a methyl-substituted benzene ring. Additionally, the first position of the propanone chain is substituted with a bromine atom. This combination of functional groups provides the compound with unique reactivity and selectivity in various chemical reactions.
Recent studies have highlighted the importance of 1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one in the synthesis of bioactive molecules. Researchers have demonstrated that this compound can serve as an intermediate in the preparation of complex heterocyclic structures, which are often found in natural products and pharmaceutical agents. The sulfonyl group in the molecule acts as an excellent leaving group, facilitating nucleophilic substitutions and other transformations.
In terms of synthesis, 1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one can be prepared through a variety of methods, including nucleophilic aromatic substitution and alkylation reactions. One common approach involves the reaction of 3-bromopropanal with 4-methylbenzenesulfonyl chloride in the presence of a base. This method ensures high yields and good purity of the final product.
The physical properties of 1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one include a melting point of approximately 150°C and a boiling point around 350°C under standard conditions. The compound is soluble in common organic solvents such as dichloromethane, chloroform, and acetonitrile, making it suitable for use in various organic reaction conditions.
One of the most promising applications of 1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one lies in its use as an intermediate in drug discovery programs. Its ability to undergo multiple transformations makes it valuable for constructing complex molecular architectures. For instance, recent research has shown that this compound can be used to synthesize novel sulfonamide derivatives with potential anti-inflammatory and analgesic activities.
Moreover, 1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one has been explored as a building block in the construction of peptide mimetics and other bioactive molecules. Its versatility in undergoing both nucleophilic and electrophilic attacks makes it an indispensable tool in modern organic synthesis.
In conclusion, 1-Bromo-3-(4-methylbenzenesulfonyl)propan-2-one (CAS No: 874009-26-4) is a versatile compound with significant potential in chemical synthesis and pharmaceutical research. Its unique structure and reactivity make it an invaluable intermediate for constructing complex molecules with diverse biological activities. As research continues to uncover new applications for this compound, its role in drug discovery and materials science is expected to grow further.
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